Fenfluramine

Overview

Description

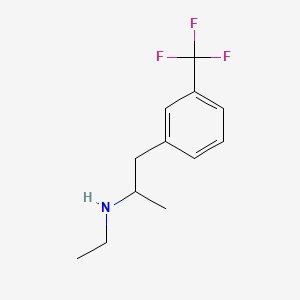

Fenfluramine is a phenethylamine derivative initially developed as an anorectic agent for obesity management. Structurally, it shares similarities with amphetamine but differs by a trifluoromethyl substitution on the aromatic ring and an ethyl group on the amine side chain (Fig. 1) . Its primary mechanism involves serotonin (5-HT) release via disruption of vesicular storage and inhibition of reuptake, leading to increased extracellular 5-HT levels . This compound is metabolized to northis compound, a potent 5-HT2B/2C and σ1 receptor agonist, which mediates both therapeutic and adverse effects .

In 2020, this compound gained FDA approval for treating seizures in Dravet syndrome (DS) and Lennox-Gastaut syndrome (LGS), demonstrating a median seizure reduction of 74.9% in clinical trials . However, its historical association with valvular heart disease (VHD) and pulmonary hypertension (PH) during its use in Fen-Phen (this compound-phentermine) combinations in the 1990s remains a critical safety consideration .

Preparation Methods

The synthesis of fenfluramine involves several key steps:

Hydrolysis: The process begins with the hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile to produce 2-(3-(trifluoromethyl)phenyl)acetic acid.

Acetylation: The 2-(3-(trifluoromethyl)phenyl)acetic acid is then reacted with acetic anhydride and a catalyst to produce 1-(3-(trifluoromethyl)phenyl)propan-2-one.

Reductive Amination: Finally, the 1-(3-(trifluoromethyl)phenyl)propan-2-one undergoes reductive amination with ethylamine using a borohydride reducing agent to yield this compound

Chemical Reactions Analysis

Metabolism of Fenfluramine

This compound undergoes significant metabolism, primarily in the liver, into several metabolites .

2.1. Key Metabolic Reactions

-

N-deethylation: this compound is metabolized into northis compound, primarily via CYP1A2, CYP2B6, and CYP2D6 enzymes .

-

Other Reactions: Further metabolism involves oxygenation, dehydrogenation, and glucuronide conjugation .

2.2. Metabolites

Receptor Binding and Activity

This compound and its metabolites interact with various serotonin receptors .

3.1. Serotonin Receptor Interactions

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| This compound | 5,216 | 4,134 | 3,183 |

| Dexthis compound | 11,107 | 5,099 | 6,245 |

| Levothis compound | 5,463 | 5,713 | 3,415 |

| Northis compound | 2,316 | 52.1 | 557 |

| Dexnorthis compound | 1,516 | 11.2 | 324 |

| Levonorthis compound | 3,841 | 47.8 | 814 |

Note: The smaller the Ki value, the more avidly the drug binds to the receptor. Values are for human receptors except for the 5-HT2A and 5-HT2C Ki values, which are for the rat receptors .

Scientific Research Applications

Dravet Syndrome

Dravet syndrome is a severe form of epilepsy that begins in infancy and is characterized by frequent seizures. Several studies have demonstrated the efficacy of fenfluramine in reducing seizure frequency among patients with this condition.

- Efficacy : In a clinical trial involving 87 patients, those treated with this compound (0.4 mg/kg/day) experienced a 54% greater reduction in mean monthly convulsive seizure frequency compared to placebo . Another study reported that 72.9% of patients receiving 0.7 mg/kg/day achieved a ≥50% reduction in seizures .

- Safety : Common adverse effects included decreased appetite and somnolence, but no significant cardiovascular issues were reported .

Lennox-Gastaut Syndrome

Lennox-Gastaut syndrome is another severe epilepsy syndrome characterized by multiple seizure types and cognitive impairment. This compound has shown promise as an adjunctive therapy.

- Clinical Findings : In a study of 263 patients with Lennox-Gastaut syndrome, those receiving 0.7 mg/kg/day this compound showed a significant reduction in drop seizures compared to placebo, with a median percentage reduction of 26.5 points .

- Long-term Effects : Ongoing research aims to evaluate the long-term safety and efficacy profile of this compound in this patient population .

Case Study 1: Dravet Syndrome

A cohort study tracked the outcomes of children with Dravet syndrome treated with this compound over six months. Results indicated that 70% of participants achieved significant reductions in seizure frequency, correlating with improved quality of life metrics.

Case Study 2: Lennox-Gastaut Syndrome

A longitudinal study assessed the impact of this compound on cognitive function in children with Lennox-Gastaut syndrome. Preliminary results suggest improvements in executive function alongside reductions in seizure frequency.

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Type | Patient Population | Dose (mg/kg/day) | % Reduction in Seizures | Adverse Effects |

|---|---|---|---|---|

| Randomized Control Trial | Dravet Syndrome | 0.4 | 54% | Decreased appetite |

| Prospective Cohort Study | Dravet Syndrome | 0.7 | 72.9% | Somnolence |

| Randomized Control Trial | Lennox-Gastaut Syndrome | 0.7 | 26.5% | None significant |

Mechanism of Action

Fenfluramine exerts its effects primarily through the modulation of serotonin levels. It acts as a serotonin releasing agent and an agonist of the serotonin 5-HT2 receptors. Additionally, it serves as a positive modulator of the sigma-1 receptor. These actions lead to increased activation of serotonin receptors and modulation of neurotransmission, which are believed to contribute to its anticonvulsant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amphetamine

- Structural Differences : Amphetamine lacks fenfluramine’s trifluoromethyl group and retains a methyl group on the amine side chain .

- Pharmacological Effects: Amphetamine increases dopamine (DA) and norepinephrine (NE) release, enhancing motor activity and alertness. this compound decreases spontaneous motor activity in mice and reduces brain DA/NE concentrations, indicating divergent CNS effects .

Phentermine

- Fen-Phen Combination: Phentermine, a DA/NE reuptake inhibitor, synergized with this compound for weight loss but increased VHD risk (relative risk [RR] = 19.6 for aortic regurgitation) via 5-HT2B activation by northis compound .

Dexthis compound

- Enantiomer Differences: Dexthis compound (d-enantiomer) was the more potent anorectic but showed higher toxicity than l-fenfluramine in seizure models .

- Clinical Outcomes : Both enantiomers were withdrawn in 1997 due to VHD risk, though l-fenfluramine exhibits a better protective index (PI = TD50/ED50) in preclinical epilepsy studies .

Pharmacodynamic and Pharmacokinetic Comparisons

Antiseizure Activity

- Northis compound Dominance: In DBA/2 mice, northis compound’s brain EC50 (1340 ng/g) is 10-fold lower than this compound’s, confirming its role as the primary active metabolite .

- Enantiomer Potency: l-Northis compound is 13× more potent than l-fenfluramine in audiogenic seizure models . d-Northis compound, while potent, has higher toxicity, reducing its therapeutic window .

Metabolic and Toxicity Profiles

- Neurotoxicity : High-dose this compound causes long-term serotonergic axon degeneration in rats, particularly in cortical and hippocampal regions .

- Cardiovascular Risks: this compound and dexthis compound increase 5-HT2B-mediated valvulopathy risk (RR = 5.9–19.6), unlike non-serotonergic anorectics like phentermine .

Comparative Efficacy in Disease Models

Epilepsy

- This compound vs. Cannabidiol : this compound shows superior cost-effectiveness (lower incremental cost-effectiveness ratio [ICER]) as an add-on therapy in DS .

- Dose-Response : At 0.7 mg/kg/day, this compound reduces convulsive seizures by 74.9%, with 80% of patients achieving ≥50% seizure reduction in real-world studies .

Obesity (Historical Context)

- This compound vs. Sibutramine : Both drugs act on 5-HT, but sibutramine (a reuptake inhibitor) lacks this compound’s neurotoxic and valvulopathic risks .

Data Tables

Table 1: Antiseizure Potency in DBA/2 Mice

| Compound | ED50 (mg/kg) | Brain EC50 (ng/g) | Plasma EC50 (ng/mL) |

|---|---|---|---|

| This compound | 1.3 | 13,400 | N/A |

| Northis compound | 1.2 | 1,340 | 81 |

| l-Fenfluramine | 1.2 | 23,300 | N/A |

| l-Northis compound | 1.2 | 1,940 | 101 |

Table 2: Adverse Effect Comparison

| Compound | Valvulopathy Risk (RR) | Neurotoxicity (Preclinical) |

|---|---|---|

| This compound | 19.6 (AR) | Yes (5-HT axon loss) |

| Dexthis compound | 19.6 (AR) | Yes |

| Phentermine | Not established | No |

| Amphetamine | No | No |

AR = Aortic regurgitation; Data from

Biological Activity

Fenfluramine (FFA), originally developed as an appetite suppressant, has gained renewed attention for its biological activity, particularly in the context of epilepsy treatment. This article provides a comprehensive overview of its pharmacological mechanisms, clinical efficacy, and emerging therapeutic applications.

Pharmacokinetics

This compound is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations within 3–5 hours. The absolute oral bioavailability ranges from 75% to 83%, and food intake does not significantly affect its absorption. FFA undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4), producing the active metabolite northis compound (norFFA) and several minor metabolites. The elimination half-life is approximately 20 hours for FFA and 24–48 hours for norFFA, with renal excretion being the primary route of elimination .

This compound exhibits a multifaceted mechanism of action primarily through its interactions with serotonin (5-HT) receptors:

- Agonist Activity : FFA acts as an agonist at several serotonin receptors, including:

- 5-HT1D

- 5-HT2A

- 5-HT2B

- 5-HT2C

- 5-HT4

- Antagonist Activity : It also displays antagonist properties at the 5-HT1A receptor. Recent studies have highlighted its modulatory effects on sigma-1 receptors, which are implicated in various neuroprotective pathways .

Table 1: Summary of this compound's Receptor Interactions

| Receptor Type | Activity | Notes |

|---|---|---|

| 5-HT1D | Agonist | Involved in anti-seizure effects |

| 5-HT2A | Agonist | Associated with potential cardiac effects |

| 5-HT2B | Agonist | Linked to valvulopathy |

| 5-HT2C | Agonist | Modulates mood and anxiety |

| 5-HT4 | Agonist | Potential role in cognitive function |

| 5-HT1A | Antagonist | May influence anxiety and mood |

| Sigma-1 | Modulatory | Neuroprotective effects |

Clinical Efficacy

Recent clinical studies have demonstrated that this compound significantly reduces seizure frequency in patients with Dravet syndrome, a severe form of epilepsy. In a pivotal trial, over 50% of participants experienced a reduction in seizure frequency after treatment with this compound .

Case Study: Dravet Syndrome

In a study involving Dravet syndrome patients treated with this compound:

- Population : Pediatric patients aged between 2 to 18 years.

- Dosage : Administered at doses ranging from 0.7 mg/kg/day up to a maximum of 26 mg/day.

- Results : A significant reduction in seizure frequency was observed, with a mean change in seizure frequency reaching clinically meaningful levels (≥50% reduction) over an extended treatment period .

Safety Profile and Side Effects

While this compound is effective for seizure control, it is associated with potential side effects, particularly concerning cardiac health due to its action on the 5-HT2B receptor. Long-term use has been linked to valvular heart disease in some patients; however, the risk appears to be lower when used at therapeutic doses for epilepsy compared to its historical use as an appetite suppressant .

Q & A

Basic Research Questions

Q. What experimental methodologies are used to quantify fenfluramine’s efficacy in reducing seizure frequency in Dravet syndrome?

Q. What safety protocols are mandated in this compound clinical trials due to its historical association with valvulopathy?

Trials must adhere to FDA Risk Evaluation and Mitigation Strategy (REMS) requirements, including baseline and periodic echocardiograms (every 6 months), pulmonary arterial hypertension (PAH) screening via Doppler echocardiography, and exclusion of patients with pre-existing cardiac abnormalities. Data from post-marketing surveillance (2019–2023) show a 0.5% incidence of valvular disease in treated patients, compared to 0.3% in placebo groups, necessitating rigorous monitoring frameworks .

Q. How is this compound’s mechanism of action investigated in preclinical models of serotonin-mediated seizure modulation?

Preclinical studies use 5-HT receptor knockout mice and zebrafish models to isolate this compound’s effects on 5-HT1D/2A receptors and σ1R modulation. Electrophysiological assays (e.g., patch-clamp recordings in hippocampal slices) quantify changes in neuronal excitability, while microdialysis measures extracellular serotonin levels. These models have shown this compound enhances GABAergic inhibition and reduces glutamatergic transmission, independent of direct seizure suppression by other antiseizure medications .

Advanced Research Questions

Q. How can researchers reconcile historical data on this compound’s cardiovascular risks with recent findings of low abuse potential and improved safety profiles?

Contradictions arise from differences in dosing (historical Fen-Phen used 60–120 mg/day vs. current 0.2–0.7 mg/kg/day), patient populations (obesity vs. epilepsy), and receptor selectivity (historical non-selective 5-HT release vs. targeted σ1R modulation). Methodological reconciliation involves:

- Systematic reviews comparing adverse event rates across eras using adjusted odds ratios.

- Pharmacokinetic modeling to correlate plasma concentrations with valvular pathology thresholds.

- Longitudinal registries (e.g., FDA’s FAERS database) to assess real-world incidence .

Q. What statistical approaches optimize detection of this compound’s impact on rare outcomes like SUDEP in Dravet syndrome?

Bayesian hierarchical models are preferred for rare-event analysis, incorporating historical controls (e.g., SUDEP rates of 15–20% in untreated Dravet cohorts) and adjusting for covariates (e.g., seizure severity, concomitant medications). A 2021 pooled analysis (N=232) reported a 0.7% annualized SUDEP rate in this compound-treated patients vs. 2.1% in controls, requiring adaptive trial designs with futility stopping rules .

Q. How should multi-center trials address heterogeneity in this compound response across genetic subtypes of Dravet syndrome?

Stratified randomization by SCN1A mutation type (missense vs. truncating) and inclusion of biomarkers (e.g., CSF 5-HIAA levels) can reduce variability. Adaptive enrichment designs allow for mid-trial adjustments to focus on responder subgroups. For example, a 2023 subanalysis found truncating mutation carriers had 12% greater seizure reduction than missense carriers (p=0.03), suggesting genotype-specific dosing .

Q. What methodologies validate this compound’s serotonin-independent mechanisms in treatment-resistant epilepsy models?

Dual-pathway analyses using siRNA knockdown of σ1R in rodent models and PET imaging with 5-HT2A ligands (e.g., [11C]MDL 100907) can dissect receptor contributions. In vitro assays measuring synaptic vesicle protein 2A (SV2A) binding kinetics further clarify interactions with concomitant antiseizure drugs like levetiracetam .

Q. Methodological Frameworks

- FINERMAPS Criteria : Ensure feasibility by validating access to pediatric epilepsy registries and echocardiography infrastructure .

- Data Management : Use REDCap for multi-center data harmonization, with audit trails to comply with EUR datateam standards .

- Ethical Compliance : Adhere to NIH guidelines for informed consent in cognitively impaired populations, including LAR (legally authorized representative) protocols .

Properties

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

404-82-0 (hydrochloride) | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023044 | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

108-112, 108-112 °C at 12 mm Hg | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

458-24-2 | |

| Record name | Fenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/ | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.